3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine
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Overview
Description
3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine is a useful research compound. Its molecular formula is C13H8Cl2N4 and its molecular weight is 291.14. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Catalysis
Benzotriazin-4(3H)-imine derivatives are utilized in synthetic chemistry for catalysis and as intermediates in the synthesis of complex molecules. For example, commercially available benzophenone imine serves as a convenient ammonia equivalent in palladium-catalyzed amination of aryl halides and triflates, which highlights the utility of imine derivatives in facilitating primary aniline synthesis through catalytic hydrogenation or treatment with hydroxylamine hydrochloride (Wolfe et al., 1997).
Material Science
In material science, the properties of benzotriazin-4(3H)-imine derivatives are explored for their potential in creating advanced materials. The transformation pathways and the variation of acute toxicity of benzophenone compounds during the chlorination disinfection process demonstrate the environmental and material science applications of these compounds, indicating their potential impact on ecological safety and water treatment processes (Liu et al., 2016).
Environmental Studies
Studies on benzophenones and benzotriazoles, including derivatives like 3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4(3H)-imine, have revealed their occurrence in environmental matrices, indicating the need for monitoring and managing their levels in water bodies. The determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge underscores the environmental persistence and potential ecological impacts of these compounds (Zhang et al., 2011).
Antimicrobial Activity
Research on derivatives of benzotriazin-4(3H)-imines has also focused on their antimicrobial activity. The synthesis and characterization of imidazolyl Schiff bases, triazoles, and azetidinones from benzylidenehydrazinyl imidazoles and their evaluation against bacterial and fungal strains highlight the potential bioactive applications of these compounds (Rekha et al., 2019).
Mechanism of Action
Target of Action
It is structurally related to 3,4-dichlorophenyl isocyanate , which is used as a chemical intermediate and in organic synthesis .
Mode of Action
Compounds with similar structures, such as 3,4-dichlorophenyl isocyanate, are known to be irritants for tissues including eyes and mucous membranes .
Biochemical Pathways
Related compounds such as pyrazoline derivatives have been studied for their biological and pharmacological activities . These compounds have shown a range of activities including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4/c14-10-6-5-8(7-11(10)15)19-13(16)9-3-1-2-4-12(9)17-18-19/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLWIXSWZBTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.